2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a phenyl ring, a thiophene ring, an oxadiazole ring, and a triazole ring, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the triazole ring: The oxadiazole intermediate can then be reacted with an azide to form the triazole ring.
Coupling with the phenyl and thiophene rings: The final step involves coupling the triazole-oxadiazole intermediate with phenyl and thiophene derivatives under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to specific sites on these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)triazole-4-carboxamide
- 2-phenyl-N-(5-thiophen-4-yl-1,3,4-oxadiazol-2-yl)triazole-4-carboxamide
- 2-phenyl-N-(5-thiophen-3-yl-1,2,4-oxadiazol-2-yl)triazole-4-carboxamide
Uniqueness
The unique combination of the phenyl, thiophene, oxadiazole, and triazole rings in 2-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-1,2,3-triazole-4-carboxamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2S/c22-13(12-8-16-21(20-12)11-4-2-1-3-5-11)17-15-19-18-14(23-15)10-6-7-24-9-10/h1-9H,(H,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWIWQBZPDABRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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